molecular formula C13H15NO3 B8517658 2,2-Dimethyl-6-[(prop-2-en-1-yl)oxy]-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 76813-99-5

2,2-Dimethyl-6-[(prop-2-en-1-yl)oxy]-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B8517658
CAS No.: 76813-99-5
M. Wt: 233.26 g/mol
InChI Key: PRCAMCFGDYDJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-[(prop-2-en-1-yl)oxy]-2,3-dihydro-4H-1,3-benzoxazin-4-one is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76813-99-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2,2-dimethyl-6-prop-2-enoxy-3H-1,3-benzoxazin-4-one

InChI

InChI=1S/C13H15NO3/c1-4-7-16-9-5-6-11-10(8-9)12(15)14-13(2,3)17-11/h4-6,8H,1,7H2,2-3H3,(H,14,15)

InChI Key

PRCAMCFGDYDJOB-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=C(O1)C=CC(=C2)OCC=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9.65 g of 2,3-dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one and 9.1 g of allyl bromide in 150 ml of acetonitrile is refluxed for 5 hours, whilst stirring, with the addition of 10.3 g of dry potassium carbonate. The reaction mixture is filtered whilst warm, the filtrate is concentrated by evaporation and the remaining crystals are suction-filtered after trituration with ether. The crude 2,3-dihydro-2,2-dimethyl-6-(1-propen-3-yloxy)-4H-1,3-benzoxazin-4-one obtained in this manner melts at 137°-138°.
Quantity
9.65 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.